molecular formula C20H20D5NO4 B1164102 Tianeptine-d4

Tianeptine-d4

Cat. No.: B1164102
M. Wt: 348.45
Attention: For research use only. Not for human or veterinary use.
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Description

Tianeptine-d4 (Major) is a deuterium-labeled analog of Tianeptine, intended for use as an internal standard in research and analytical applications. This compound is specifically designed for laboratory use to ensure accurate quantification and study of the parent compound, Tianeptine, in various experimental models. Tianeptine is an atypical tricyclic antidepressant used in some countries for the treatment of major depressive disorder (MDD) and has been investigated for anxiety and irritable bowel syndrome (IBS) . Its mechanism of action is complex and distinct from classical antidepressants. Contrary to initial beliefs, it does not significantly inhibit serotonin reuptake . Contemporary research indicates that Tianeptine acts as an agonist of the μ-opioid receptor (MOR) and modulates glutamatergic systems, particularly affecting AMPA and NMDA receptors, which is believed to contribute to its antidepressant effects and influence on neural plasticity . The pharmacological profile of Tianeptine also includes anxiolytic properties and potential effects on cognitive function . Please be advised that Tianeptine is not approved for medical use by the U.S. Food and Drug Administration (FDA) and has been associated with potential for misuse, dependence, and serious adverse effects, including respiratory depression and death, especially at high doses due to its opioid receptor activity . This product is sold for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C20H20D5NO4

Molecular Weight

348.45

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment for Tianeptine D4

Strategies for Deuteration in Pharmaceutical Synthesis of Tianeptine (B1217405) Analogues

Deuteration strategies in pharmaceutical synthesis aim to selectively replace hydrogen atoms with deuterium (B1214612) at specific positions within a molecule. For tianeptine and its analogues, this involves incorporating deuterium into the molecular structure, often in positions that are susceptible to metabolic transformation. Common methods for introducing deuterium include using deuterated solvents or reagents and employing chemical synthesis routes that utilize deuterated building blocks smolecule.comtn-sanso.co.jpgoogle.com. Metal-catalyzed H-D exchange reactions are also utilized to introduce deuterium into aromatic compounds and other intermediates nih.govtn-sanso.co.jp. The specific positions of deuteration in Tianeptine-d4 are typically on the heptanoic acid side chain nih.govlgcstandards.com.

Synthesis and Purification Protocols for this compound Isotope

The synthesis of this compound involves multi-step chemical reactions starting from appropriate precursors. While specific detailed protocols for this compound synthesis are often proprietary, general approaches to synthesizing deuterated compounds and tianeptine analogues provide insight. The synthesis of tianeptine itself involves coupling reactions and formation of the dibenzo[c,f] Current time information in Bangalore, IN.wikipedia.orgthiazepin-11-yl ring system google.comnih.gov. Deuterium can be introduced during the synthesis of the heptanoic acid side chain or through later-stage deuteration reactions on a tianeptine precursor or the final molecule smolecule.comgoogle.com.

Purification of this compound after synthesis is crucial to obtain a product suitable for use as a reference standard. Standard chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification bdg.co.nz. The goal is to isolate this compound from starting materials, byproducts, and undeuterated or partially deuterated species.

Isotopic Purity Assessment and Characterization of this compound as a Reference Standard

The characterization of this compound as a reference standard requires rigorous analytical testing to confirm its identity, chemical purity, and isotopic purity lgcstandards.comwikipedia.org.

Isotopic purity is typically assessed using mass spectrometry (MS). By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the percentage of molecules containing the intended number of deuterium atoms (d4) can be determined, along with the levels of undeuterated (d0) and partially deuterated (d1, d2, d3) or more highly deuterated (d5, etc.) species lgcstandards.comlgcstandards.com.

Chemical purity is assessed using techniques such as HPLC, gas chromatography (GC), or elemental analysis bdg.co.nzlgcstandards.comnih.gov. These methods quantify the amount of this compound relative to other chemical impurities.

Structural identity is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) lgcstandards.comlgcstandards.com. NMR provides detailed information about the molecular structure and the positions of deuterium incorporation, while MS confirms the molecular weight and fragmentation pattern consistent with the this compound structure lgcstandards.comlgcstandards.com.

A Certificate of Analysis (CoA) typically accompanies a this compound reference standard, providing detailed results from these analytical tests, including chemical purity (often determined by HPLC or UPLC) and isotopic distribution (determined by MS) lgcstandards.comlgcstandards.com. Quality standards for this compound as a reference standard typically require high isotopic purity (e.g., >98% d4) and high chemical purity (e.g., >98%) vulcanchem.com.

Analytical Data Examples:

Analytical TestMethod UsedSpecificationExample Result (this compound) lgcstandards.com
AppearanceVisual InspectionWhite to Off-White SolidWhite Solid
PurityUPLC95%99.61% lgcstandards.com or 95% lgcstandards.com
IdentityNMR and MSConforms to StructureConforms lgcstandards.comlgcstandards.com
Isotopic Purity (MS)Mass DistributionBased on analysisd0=0.54%, d1=0.00%, d2=0.63%, d3=9.65%, d4=79.56%, d5=9.63% lgcstandards.com
Elemental AnalysisCombustion AnalysisCalculated %C, %H, %NFound %C: 52.09, %H: 4.41, %N: 7.10 (Example for a related deuterated compound) lgcstandards.com

Note: The isotopic purity example shows a distribution, with the d4 peak being the major component. The specific isotopic enrichment percentage would be calculated from these values.

This compound serves as a stable isotope-labeled internal standard, which is critical for accurate and reproducible quantitative analysis of tianeptine in complex biological matrices using techniques like LC-MS/MS researchgate.netresearchgate.net.

Advanced Analytical Methodologies Utilizing Tianeptine D4

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

The development of robust and reliable LC-MS/MS methods for tianeptine (B1217405) and its metabolites involves careful optimization of both chromatographic separation and mass spectrometric parameters. Tianeptine-d4 plays a key role in this process by enabling accurate relative quantification.

Optimization of Chromatographic Separations for Tianeptine and its Metabolites

Effective chromatographic separation is essential to resolve tianeptine from its metabolites and endogenous matrix components, preventing isobaric interferences and ensuring accurate integration of peaks. Reverse-phase liquid chromatography is commonly employed for this purpose. Studies have utilized C18 columns with various mobile phase compositions, often involving mixtures of organic modifiers like acetonitrile (B52724) or methanol (B129727) and aqueous buffers containing additives such as formic acid or ammonium (B1175870) formate (B1220265) to optimize peak shape and retention. nih.govnih.govoup.comresearchgate.net For instance, one method employed an Aquasil C18 column with a mobile phase of acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate. nih.gov Another study utilized an Allure Biphenyl column with a mobile phase of water with 20 mM ammonium formate and methanol with 20 mM ammonium formate, employing a gradient elution. nih.gov The amphoteric nature of tianeptine can pose challenges for chromatography, sometimes leading to poor peak shape and instability, which necessitates careful method development. oup.comunitedchem.com

Mass Spectrometric Parameter Optimization for this compound as an Internal Standard

Optimizing mass spectrometric parameters for this compound is critical to ensure its consistent and sensitive detection alongside the target analytes. This involves selecting appropriate ionization techniques and identifying characteristic fragmentation patterns.

Ionization Techniques and Fragmentation Pattern Elucidation

Electrospray ionization (ESI) is a widely used ionization technique in LC-MS/MS for tianeptine analysis, typically operated in positive ion mode (ESI+) to achieve good sensitivity and selectivity. nih.govoup.comnih.govmdpi.com During method development, product ion scans are performed to elucidate the fragmentation patterns of tianeptine and its internal standard, this compound. oup.com The dominant ions in the Q1 spectra are selected as precursor ions to obtain Q3 product ion spectra. nih.gov For tianeptine, common fragments observed in mass spectrometric analysis include ions at m/z 292 and m/z 228, both containing chlorine as indicated by isotopic ratios. oup.com The fragmentation is suggested to occur via cleavage on the thiazepinyl side of the secondary amine for the m/z 292 fragment and further cleavage around the sulfonyl group for the m/z 228 fragment. oup.com

Selection of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis in LC-MS/MS due to its high sensitivity and selectivity. For this compound, specific precursor-to-product ion transitions are selected and monitored. These transitions are chosen based on the fragmentation pattern elucidation, typically selecting the most abundant and characteristic fragments. While specific MRM transitions for this compound are not explicitly detailed in all provided snippets, the principle involves monitoring the transition from the protonated molecular ion of this compound to its characteristic fragment ions, analogous to the transitions used for unlabeled tianeptine and its metabolites. For unlabeled tianeptine, reported MRM transitions include m/z 437 → 292 and m/z 437 → 228. nih.gov The selection of these transitions, along with optimized collision energies and fragmentor voltages, is crucial for achieving sensitive and specific detection of this compound as an internal standard. oup.com

Sample Preparation Techniques for Complex Biological Matrices

Sample preparation is a critical step in the analysis of tianeptine and its metabolites in biological matrices such as plasma, serum, urine, and tissue. The goal is to isolate the analytes from the complex matrix, remove interfering substances, and concentrate the analytes to achieve the required sensitivity. Various techniques are employed, with Solid-Phase Extraction (SPE) being a common approach. nih.govmdpi.comrestek.com

Solid-Phase Extraction (SPE) Protocols for Enhanced Analyte Recovery

Solid-Phase Extraction (SPE) is frequently used to extract tianeptine and its metabolites from biological matrices, offering advantages in terms of cleanup and analyte concentration compared to simpler methods like protein precipitation alone. nih.govunitedchem.commdpi.com SPE protocols involve selecting an appropriate stationary phase based on the chemical properties of tianeptine, which is an amphoteric molecule. unitedchem.com Various SPE sorbents, such as reversed-phase (e.g., C18, HLB) and mixed-mode phases, can be utilized. nih.govunitedchem.com For example, Styre Screen® HLB SPE columns have been used for the extraction of tianeptine from blood and urine. unitedchem.com The SPE procedure typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analytes. Optimization of parameters such as washing solvents and elution strength is necessary to achieve high analyte recovery and minimize matrix effects. nih.gov SPE has been shown to be effective in mitigating the effects of matrix additives and improving recovery compared to techniques like liquid-liquid extraction (LLE) in some cases. unitedchem.commdpi.comrestek.com One study using Clean Screen FASt™ SPE columns for tianeptine in urine involved adding the internal standard (pentoxifylline in this case, but the principle applies to this compound) to the urine sample before transferring it to the SPE column. nih.gov

Liquid-Liquid Extraction (LLE) Strategies for Diverse Matrices

Liquid-liquid extraction (LLE) is a widely used sample preparation technique in analytical chemistry for isolating analytes from complex matrices based on their differential solubility in two immiscible phases. When applied to biological matrices such as plasma, serum, or blood for the analysis of tianeptine and its metabolites, LLE protocols often incorporate this compound as an internal standard to improve the accuracy and reproducibility of the results.

In a method for the simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue, a one-step liquid-liquid extraction was developed for sample preparation. Stable isotope-labeled this compound and tianeptine MC5-d4 were used as internal standards, contributing to good reproducibility and reduced matrix effects. researchgate.netrsc.org The method demonstrated a linear range of 1.0–500.0 ng/mL for plasma and 1.0–500.0 ng/g for brain tissue. researchgate.netrsc.org

Another study involving the analysis of tianeptine in postmortem blood utilized a liquid-liquid extraction method. oup.com While this specific study did not explicitly mention the use of this compound in the abstract, the principle of using an internal standard in LLE for biological matrices is well-established to account for variability. oup.comrestek.com Previous research has indicated that achieving high recovery for tianeptine using LLE can be challenging due to its amphoteric characteristics, which can affect its partitioning into the organic phase. unitedchem.com The use of a deuterated internal standard like this compound, which behaves similarly to the analyte during extraction, helps to mitigate the impact of these challenges on quantification.

Protein Precipitation Approaches for Sample Clean-up

Protein precipitation is a straightforward and rapid sample preparation technique used to remove proteins from biological matrices, which can interfere with downstream analytical analysis, particularly in mass spectrometry. This method involves adding an organic solvent or a precipitating agent to the biological sample, causing proteins to denature and precipitate, while the analytes of interest remain in the supernatant. This compound is frequently included in the precipitating solution as an internal standard.

In a UPLC-MS/MS method developed for the rapid detection of 71 neuropsychotropic drugs, including tianeptine, in human serum, protein precipitation was employed using a methanol-acetonitrile solvent mixture. The method utilized respective isotopic markers of the drugs, implying the use of this compound for tianeptine, as the internal standard to minimize matrix effects on quantification. nih.gov

Similarly, in methods for the quantification of antidepressants, including tianeptine, in human plasma or serum using LC-HRAM(MS), samples were prepared by protein precipitation with the offline addition of internal standards. thermofisher.comthermofisher.comthermofisher.com These methods utilized a comprehensive panel of deuterated internal standards for quantification. thermofisher.comthermofisher.com Samples of 50 µL of plasma or serum were typically protein-precipitated using 100 µL of a precipitating solution containing the internal standards. thermofisher.comthermofisher.com The supernatant was then collected for analysis. thermofisher.com

Protein precipitation, in conjunction with the use of this compound as an internal standard, offers a simple and effective approach for sample clean-up, enabling the accurate quantification of tianeptine in biological matrices.

Applications of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique widely used for the separation, detection, and quantification of various compounds, including pharmaceuticals and metabolites, in complex biological samples. The speed, sensitivity, and selectivity of UPLC-MS/MS make it well-suited for therapeutic drug monitoring and forensic toxicology. This compound is commonly employed as an internal standard in UPLC-MS/MS methods for the analysis of tianeptine.

A UPLC-MS/MS method for the simultaneous and sensitive analysis of nine fourth-generation antidepressants in human plasma, including tianeptine, has been reported. While the specific internal standard for tianeptine was not explicitly named as this compound in the available abstract, the study highlights the application of LC-MS/MS for tianeptine quantification. researchgate.net

In a UPLC-MS/MS method for the rapid detection of 71 neuropsychotropic drugs in human serum, isotopic markers were used as internal standards to reduce the matrix effect on quantification. nih.gov This multi-analyte method, which included tianeptine, likely utilized this compound as the internal standard for tianeptine. nih.gov The method involved protein precipitation for sample preparation and achieved the detection of 71 drugs within their linear ranges with correlation coefficients greater than 0.990. nih.gov Intra- and inter-batch precision relative standard deviations were less than 15%, with an accuracy of 90%-110%. nih.gov

Another study focused on the development and validation of a quantitative method for the analysis of tianeptine and its active metabolite, MC5, in blood and urine specimens using UPLC-MS/MS, employing liquid chromatography tandem mass spectrometry. soft-tox.org The use of this compound as an internal standard in such methods is standard practice to ensure accurate quantification.

These examples demonstrate the integral role of UPLC-MS/MS, in conjunction with internal standards like this compound, in achieving sensitive and accurate quantification of tianeptine in biological matrices for various applications.

Utilization of High-Resolution Accurate Mass (HRAM) Spectrometry for this compound Quantification

High-Resolution Accurate Mass (HRAM) Spectrometry, often coupled with liquid chromatography (LC-HRAM-MS), provides highly accurate mass measurements, enabling precise identification and quantification of analytes in complex samples. This technique is valuable for both targeted quantitative analysis and non-targeted screening. This compound is utilized as an internal standard in LC-HRAM-MS methods for the quantification of tianeptine, offering enhanced confidence in the analytical results due to the high mass accuracy.

LC-HRAM(MS) methods have been developed for the quantification of antidepressants, including tianeptine, in human plasma or serum. thermofisher.comthermofisher.comthermofisher.com These methods leverage Orbitrap technology for HRAM detection. thermofisher.com Sample preparation typically involves protein precipitation with the addition of deuterated internal standards, including this compound. thermofisher.comthermofisher.comthermofisher.com

In one such method for the quantification of 36 antidepressants in human plasma using an Orbitrap Exploris 120 mass spectrometer, tianeptine was included in the list of target analytes, and deuterated internal standards were used. thermofisher.comthermofisher.com The method performance was evaluated in terms of linearity, lower limit of quantification (LLOQ), carryover, accuracy, and intra- and inter-assay precision. thermofisher.comthermofisher.com Excellent accuracy and precision were reported for these methods. thermofisher.com For instance, in one evaluation, the percentage bias between nominal and average back-calculated concentration for quality control samples ranged between -7.4% and 5.5%, and the %CV for intra-assay precision was always below 9.1%. thermofisher.com

The use of this compound as an internal standard in LC-HRAM-MS methods provides a robust approach for the accurate and reliable quantification of tianeptine in biological matrices, benefiting from the high mass accuracy and sensitivity of HRAM technology.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
Tianeptine68870
This compound119057246
Tianeptine MC5-d446783085

Data Table Example (Illustrative - Data synthesized from search results):

While specific data tables for this compound performance across all mentioned methods were not consistently available in the abstracts, the following table illustrates the type of data presented in research findings when using internal standards like this compound for quantification.

AnalyteMatrixSample PrepAnalytical MethodInternal StandardLinear Range (Example)Accuracy (Bias %) (Example)Precision (RSD %) (Example)
TianeptineHuman SerumProtein PrecipitationUPLC-MS/MSThis compoundNot specified nih.gov90-110% nih.gov< 15% nih.gov
TianeptineRat PlasmaLLELC-ESI-MS/MSThis compound1.0-500.0 ng/mL rsc.org< 15% RE rsc.org< 15% RSD rsc.org
TianeptineHuman PlasmaProtein PrecipitationLC-HRAM-MSThis compoundNot specified thermofisher.comthermofisher.com-7.4% to 5.5% thermofisher.com< 9.1% (intra-assay) thermofisher.com

Method Validation and Quality Control in Bioanalytical Research with Tianeptine D4

Evaluation of Analytical Performance Parameters

The performance of a bioanalytical method utilizing Tianeptine-d4 is assessed through the evaluation of parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.netresearchgate.netoup.comresearchgate.netnih.govresearchgate.netnih.govfda.gov.twusp.br

Linearity establishes the relationship between the instrument response and the concentration of the analyte. Calibration curves are constructed using a series of standards spiked into a blank matrix, with this compound added at a constant concentration to all standards and quality control samples. The ratio of the analyte peak area to the internal standard peak area is typically plotted against the analyte concentration to determine the linearity and the appropriate calibration model. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netusp.br Methods employing this compound have demonstrated good linearity over a range of concentrations in matrices such as plasma and brain tissue. For example, a method for simultaneous quantification of tianeptine (B1217405) and its metabolite in rat plasma and brain tissue showed a linear range of 1.0-500.0 ng/mL for plasma and 1.0-500.0 ng/g for brain tissue. researchgate.netrsc.org Another method for tianeptine analysis in orodispersible films showed a linear response from 50–600 ng/mL with a correlation coefficient (R²) of 0.9884. nih.gov

Accuracy refers to the closeness of the measured value to the true nominal value, while precision describes the reproducibility of the measurements. Both are assessed at different concentration levels (low, medium, and high quality control samples) within a single analytical run (intra-assay) and across multiple runs performed on different days (inter-assay). researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govfda.gov.twusp.brturkjps.org The use of this compound helps to minimize variability and improve the accuracy and precision of the results. Validated methods using this compound as an internal standard have reported acceptable accuracy and precision within the generally accepted limits (e.g., within 15% relative standard deviation (RSD) for precision and within 15% relative error (RE) or relative standard deviation for accuracy, with stricter criteria at the lower limit of quantification). researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov For instance, a method for tianeptine and its metabolite in rat plasma and brain tissue showed precision within 15% RSD and accuracy within 15% RE. researchgate.netrsc.org Another study reported intra- and inter-day precision (% CV) below 12%. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. rsc.orgresearchgate.netoup.comresearchgate.netnih.govusp.brusp.brmdpi.com this compound, by improving signal-to-noise ratios and compensating for matrix effects, contributes to achieving lower LOD and LOQ values, thus enhancing the sensitivity of the method. researchgate.netresearchgate.netresearchgate.net Reported LOQ values for methods using this compound vary depending on the matrix and the specific analytical method employed. Some methods have achieved LOQ values in the low ng/mL range in biological matrices. researchgate.netrsc.orgresearchgate.net For example, a method for tianeptine and its metabolite in rat plasma and brain tissue had a linear range starting at 1.0 ng/mL (which typically corresponds to the LLOQ). researchgate.netrsc.org Another method for haloperidol (B65202) using a deuterated internal standard reported an LLOQ of 5.03 pg/mL, demonstrating the potential for high sensitivity with SIL-IS. researchgate.net

Here is a table summarizing some reported analytical performance parameters from studies utilizing this compound or similar deuterated internal standards in bioanalysis:

ParameterMatrixConcentration Range (Analyte)Linearity (R²)Accuracy (% RE or within %)Precision (% RSD or within %)LOQSource
Linearity, Accuracy, PrecisionRat Plasma/Brain Tissue1.0-500.0 ng/mL (plasma), 1.0-500.0 ng/g (brain)Not specified explicitly for R², but stated good linearityWithin 15% REWithin 15% RSD1.0 ng/mL (plasma), 1.0 ng/g (brain) researchgate.netrsc.org
Linearity, Accuracy, Precision, LOQOrodispersible Film50–600 ng/mL0.988489.69–112.59% of actual values<9% (intra-day), <10% (inter-day)50 ng/mL nih.gov
Precision, Accuracy, LOQPlasma/Brain HomogenateNot specified explicitlyExcellentBelow 12% (intra- and inter-day)Below 12% (intra- and inter-day)1 ng/mL (plasma), 5 ng/mL (brain homogenate) researchgate.net
Linearity, LOD, LOQ, Accuracy, PrecisionHuman Plasma (Haloperidol with D4 IS)5.03-6020.75 pg/mL>0.98095.40%–102.52% (intra-day), 95.40%–102.66% (inter-day)0.92%–5.33% (intra-day), 2.05%–5.73% (inter-day)5.03 pg/mL researchgate.net
Linearity, Accuracy, PrecisionHuman Serum (Multiple drugs with various IS)Various ranges>0.99090%-110%<15%Not specified explicitly for tianeptine nih.gov
Accuracy, Precision, LLOQHuman Volunteers (Multiple drugs with various IS)Various rangesNot specified≤15% (QC), ≤20% (LLOQ)≤15% (QC), ≤20% (LLOQ)Defined as lowest concentration meeting accuracy/precision criteria nih.gov
LOD, Linearity, Precision, Extraction RecoveryNot specified (Eperisone, Tolperisone, Tizanidine)1–500.0 ng/mL0.999Not specified<14.6%0.5 ng/mL researchgate.net
Bias, Precision, Calibration Model, LOD, LOQPostmortem Blood (Tianeptine)20-1000 μg/LValidated1.02% to -9.23%8.44% to 14.71% CVValidated oup.com

Accuracy and Precision Assessment (Intra- and Inter-Assay Variability)

Assessment and Mitigation of Matrix Effects Utilizing Deuterated Internal Standards

Matrix effects, caused by co-eluting endogenous or exogenous compounds that enhance or suppress the ionization of the analyte, are a significant challenge in LC-MS/MS bioanalysis. wuxiapptec.comnih.gov Deuterated internal standards like this compound are invaluable in assessing and mitigating these effects. researchgate.netnih.govnih.govusp.brnih.govresearchgate.net Because SIL-IS are chemically and physically similar to the analyte but differ in mass, they are expected to behave similarly during sample preparation and ionization. By monitoring the response ratio of the analyte to the SIL-IS, any enhancement or suppression caused by the matrix is proportionally applied to both, thereby normalizing the signal and improving the accuracy of quantification. wuxiapptec.com Studies have explicitly stated the use of this compound and Tianeptine MC5-d4 as internal standards to achieve good reproducibility while reducing matrix effects in the simultaneous determination of tianeptine and its metabolite in biological samples. researchgate.netrsc.orgresearchgate.net The relative matrix effect, often expressed as RSD, is evaluated by comparing the analyte-to-IS response ratios in matrix samples to those in neat solvent or extracted blank matrix. nih.gov Acceptable criteria for matrix effects typically require the variability to be within a certain percentage (e.g., ±20%). nih.gov

Carryover and Interference Studies in Complex Biological Samples

Carryover occurs when residual analyte from a high-concentration sample is detected in the subsequent blank sample, potentially leading to falsely positive results or inaccurate quantification. Interference studies assess whether endogenous substances or co-administered medications affect the accurate measurement of the analyte. rsc.orgresearchgate.netresearchgate.netresearchgate.netusp.bruantwerpen.be During method validation, carryover is typically evaluated by injecting blank samples after a high-concentration standard or quality control sample. Interference is assessed by analyzing blank matrix samples from different sources and samples spiked with potential interfering substances. usp.br The use of a well-resolved chromatographic method in conjunction with a specific detection method like LC-MS/MS operating in multiple reaction monitoring (MRM) mode, along with the use of a selective internal standard like this compound, helps to minimize carryover and interferences. nih.govsoft-tox.org Validated methods using this compound have included studies to assess carryover and interferences, confirming their absence or ensuring they are below acceptable limits. oup.comusp.br For example, one study using stable-isotope internal standards for synthetic cannabinoids reported no interference from the internal standards on target analytes and vice versa, and no interference from matrix components or other tested drugs. usp.br

Stability Studies of this compound in Various Research Matrices and Storage Conditions

Stability studies are essential to ensure that the analyte and the internal standard remain stable in the biological matrix under various storage conditions and during sample processing and analysis. turkjps.orguantwerpen.be This includes evaluating short-term stability (e.g., at room temperature), long-term stability (e.g., at frozen temperatures), freeze-thaw stability, and processed sample stability. uantwerpen.be this compound, as a stable isotope-labeled compound, is expected to have similar stability characteristics to the unlabeled tianeptine. Stability studies involving tianeptine and its metabolite in biological matrices have been conducted as part of method validation. nih.gov These studies confirm that samples can be reliably stored and handled without significant degradation of the analyte or the internal standard, ensuring the integrity of the analytical results. While specific data on the stability of this compound itself is often reported in the context of the stability of the parent drug, the inherent nature of SIL-IS suggests they would exhibit comparable stability to their unlabeled counterparts under the tested conditions. Studies have indicated that tianeptine and its metabolite MC5 were stable in rat plasma under various storage and process conditions. nih.gov

Compliance with Academic and Analytical Regulatory Guidelines in Method Validation (e.g., SWGTOX, US FDA, ICH)

In bioanalytical research involving the quantification of tianeptine and its metabolites in biological matrices, the use of stable isotope-labeled internal standards (SIL-IS) such as this compound is a critical element for ensuring method performance meets stringent academic and regulatory guidelines, including those set by the Scientific Working Group for Forensic Toxicology (SWGTOX), the U.S. Food and Drug Administration (US FDA), and the International Council for Harmonisation (ICH). These guidelines provide standards for fundamental validation parameters essential for reliable analytical data in support of drug development and regulatory decisions nih.goveuropa.eunih.gov.

Stable isotope-labeled analogs like this compound are considered ideal internal standards due to their closely matched chemical and physical properties to the analyte (tianeptine) . This similarity allows them to behave analogously to the analyte during sample preparation and chromatographic analysis, while being distinguishable by mass spectrometry due to the isotopic label . The primary role of this compound as an internal standard in quantitative LC-MS/MS bioanalysis is to compensate for variability and improve the accuracy and precision of the method scispace.com. This includes correcting for potential losses during sample extraction, transfer, evaporation, and degradation, as well as variations in instrumental parameters like injection volume scispace.com. Crucially, SIL-IS are highly effective at mitigating matrix effects, a significant challenge in LC-MS/MS bioanalysis where endogenous components in the biological matrix can affect the ionization efficiency of the analyte researchgate.net. By co-eluting with the analyte and experiencing similar ion suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains relatively constant, thereby improving method accuracy and reproducibility scispace.com.

Compliance with regulatory guidelines necessitates demonstrating acceptable performance across various validation parameters. The use of this compound as an internal standard directly contributes to meeting these criteria:

Accuracy and Precision: Guidelines from the US FDA and ICH require methods to demonstrate acceptable accuracy and precision researchgate.netcapa.org.tw. The use of this compound helps to minimize variability introduced during sample processing and analysis, leading to more accurate and precise quantification of tianeptine scispace.com. Research findings have shown that methods employing stable isotope-labeled internal standards, including this compound and Tianeptine MC5-d4, achieved good reproducibility and met US FDA guidelines for accuracy and precision within acceptable limits in plasma researchgate.netresearchgate.net.

Selectivity and Specificity: Guidelines require methods to be selective and specific, differentiating the analyte from endogenous compounds and other potential interferences capa.org.tw. While selectivity is primarily driven by the chromatographic separation and mass spectrometric detection, the use of a stable isotope-labeled internal standard helps to confirm that the observed signal is indeed from the analyte and not an interference that behaves similarly chromatographically but has a different mass-to-charge ratio . Interference studies, including those from internal standards, are part of method validation according to guidelines like SWGTOX oup.com.

Recovery: Guidelines necessitate demonstrating consistent extraction recovery of the analyte from the biological matrix researchgate.netresearchgate.net. This compound helps monitor and correct for variations in recovery during sample preparation steps, as it is expected to have similar extraction characteristics to tianeptine scispace.com. Methods using this compound have reported extraction recoveries within acceptable ranges as per US FDA guidelines researchgate.netresearchgate.net.

An example of validation data from a method utilizing this compound and Tianeptine MC5-d4 as internal standards for the simultaneous determination of tianeptine and its metabolite in rat plasma and brain tissue, which was validated according to US FDA guidelines, is summarized below researchgate.netresearchgate.net:

Validation ParameterRat Plasma Results (%)US FDA Acceptance Limit (%)
Accuracy87–11485–115 (for QC samples), 80–120 (for LLOQ) mdpi.com
Precision3–13≤ 15 (for QC samples), ≤ 20 (for LLOQ) mdpi.com
Matrix Effect92–11085–115 mdpi.com
Extraction Recovery88–100Not explicitly defined as a strict limit in all guidelines, but consistent and reproducible recovery is required. Typical acceptance is often within 80-120% or similar depending on the analyte and matrix.

Note: The US FDA acceptance limits provided in the table are general ranges often applied in bioanalytical validation based on typical guidelines; specific limits may vary slightly depending on the version of the guideline and the context of the analysis. mdpi.com

Furthermore, methods for the quantitation of tianeptine that were validated according to SWGTOX guidelines have assessed parameters such as specificity, calibration model, limit of detection, limit of quantitation, accuracy, precision, ion suppression, and carryover oup.comresearchgate.net. The inclusion of an appropriate internal standard like this compound is integral to successfully meeting the acceptance criteria for these parameters, particularly accuracy, precision, and the assessment of ion suppression scispace.comoup.com.

The ICH M10 guideline, representing a harmonization of previous regional guidelines, provides comprehensive recommendations for bioanalytical method validation, including detailed considerations for parameters such as selectivity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability capa.org.twwho.int. The use of this compound aligns with the principles outlined in ICH M10 by providing a reliable internal standard to support the accurate and precise quantification required for regulatory submissions europa.eucapa.org.tw.

Preclinical Pharmacokinetic and Biotransformation Research Utilizing Tianeptine D4

Investigation of Tianeptine-d4 Disposition in Animal Models (e.g., Rat Plasma and Brain Tissue)

Preclinical studies utilizing animal models, such as rats, are essential for understanding the in vivo disposition of tianeptine (B1217405) and its deuterated analogue, this compound. These studies involve administering tianeptine (often with this compound as an internal standard) and subsequently analyzing its concentrations and those of its metabolites in various biological matrices, including plasma and brain tissue. researchgate.netresearchgate.netnih.gov

Research in rats has shown that tianeptine and its main metabolite, MC5, appear rapidly in plasma and brain tissue following administration. nih.gov While tianeptine and MC5 penetrate brain tissue, their concentrations are generally lower than those observed in plasma. nih.gov Studies have employed LC-MS/MS methods, often utilizing stable isotope-labeled standards like this compound and Tianeptine MC5-d4, for the simultaneous determination of tianeptine and MC5 in rat plasma and brain tissue. researchgate.netresearchgate.net This allows for precise quantification and the determination of pharmacokinetic parameters in these matrices. researchgate.netresearchgate.net

Data from rat studies indicate that tianeptine is rapidly eliminated, with a shorter terminal half-life compared to its MC5 metabolite. nih.gov For instance, following intraperitoneal administration in Wistar rats, tianeptine and MC5 reached peak concentrations quickly. nih.gov The terminal half-lives were approximately 2.5 hours for tianeptine and 6.5 hours for MC5. nih.gov Accumulation of tianeptine was found to be negligible during chronic treatment, while slight accumulation was observed for MC5. nih.gov

Elucidation of this compound Metabolic Pathways in In Vitro Systems

In vitro systems, such as liver microsomes, are valuable tools for investigating the metabolic fate of tianeptine and identifying the enzyme systems involved in its biotransformation. nih.gov The use of this compound in such systems can aid in tracing the metabolic pathways and identifying deuterated metabolites.

Studies have investigated the role of cytochrome P-450 (CYP) enzymes in the metabolism of tianeptine using in vitro systems. While tianeptine is not primarily metabolized by the CYP450 system, some studies suggest a role for certain CYP isoenzymes in its metabolic activation. researchgate.netnih.govelsevier.estianeptine.comnih.gov For example, in vitro studies using liver microsomes from hamsters, mice, and rats have indicated that tianeptine can be activated by cytochrome P-450 into a reactive metabolite. nih.gov This metabolic activation was found to be mediated in part by glucocorticoid-inducible isoenzymes, but not by the isoenzyme metabolizing debrisoquine. nih.gov Preincubation with antibodies against rabbit liver glucocorticoid-inducible cytochrome P-450 3c (P-450 IIIA4) decreased in vitro covalent binding of tianeptine metabolites to microsomal proteins, suggesting the involvement of CYP3A enzymes. nih.gov

However, the major metabolic pathway of tianeptine is a two-step β-oxidation process of the aliphatic chain. researchgate.netnih.gov This pathway leads to the formation of the main metabolites, MC5 and MC3. researchgate.netnih.gov The fact that tianeptine does not undergo significant CYP450-dependent biotransformation reduces the risk of drug interactions. researchgate.netelsevier.estianeptine.com

The use of this compound is particularly useful for the identification and quantification of deuterated metabolites. As tianeptine undergoes β-oxidation to form metabolites like MC5, the deuterium (B1214612) atoms from this compound are incorporated into these metabolites, resulting in deuterated analogues such as Tianeptine MC5-d4. researchgate.netresearchgate.net

Analytical methods, particularly LC-MS/MS, are employed to identify and quantify these deuterated metabolites in biological samples from studies where this compound is used. researchgate.netresearchgate.netnih.gov Tianeptine MC5-d4 is commonly used as an internal standard for the quantification of the MC5 metabolite in preclinical studies. researchgate.netresearchgate.net This allows for accurate measurement of MC5 concentrations in matrices like rat plasma and brain tissue. researchgate.netresearchgate.net

Tianeptine MC5 is a major metabolite found in plasma, while MC3 is a major metabolite found in urine. researchgate.net Tianeptine MC5 is formed by the β-oxidation of the carboxylic acid side chain of tianeptine and differs from the parent compound by two methylene (B1212753) groups. researchgate.net

Role of Specific Enzyme Systems in Biotransformation

Comparative Preclinical Pharmacokinetic Analysis of Tianeptine vs. This compound

Comparative pharmacokinetic analysis between tianeptine and this compound is crucial to ensure that the deuterium labeling does not significantly alter the compound's disposition. While the primary purpose of this compound is often as an internal standard, understanding any potential kinetic differences is important for accurate interpretation of study results.

Studies using stable isotope-labeled tianeptine (including this compound) as internal standards in preclinical pharmacokinetic studies in rats have demonstrated their utility in achieving good reproducibility and reducing matrix effects in the simultaneous determination of tianeptine and its metabolite MC5. researchgate.netresearchgate.net This suggests that, for the purposes of quantitative analysis, the pharmacokinetic behavior of this compound is sufficiently similar to that of unlabeled tianeptine to serve as a reliable internal standard.

Detailed comparative pharmacokinetic profiles specifically designed to highlight subtle differences in absorption, distribution, metabolism, and excretion between tianeptine and this compound were not extensively detailed in the provided search results beyond their use as internal standards. However, the successful application of this compound as an internal standard in quantitative studies implies a high degree of similarity in their chemical and physical properties relevant to the analytical method and biological handling.

Table 1: Pharmacokinetic Parameters of Tianeptine and MC5 in Rat Plasma (Single Intraperitoneal Dose)

CompoundPeak Time (min)Terminal Half-life (h)
Tianeptine5~2.5
MC515~6.5

Note: Data derived from a study in Wistar rats following intraperitoneal administration nih.gov.

Table 2: Accumulation Ratios of Tianeptine and MC5 During Chronic Treatment in Rats

CompoundAdministration FrequencyAccumulation Ratio
TianeptineOnce dailyNegligible
MC5Once daily1.28
MC5Twice daily1.73

Note: Data derived from a study in Wistar rats following chronic intraperitoneal administration nih.gov.

Mechanistic Studies and Isotope Effects Research Involving Tianeptine D4

Exploration of Deuterium (B1214612) Isotope Effects on Biochemical Pathways and Enzyme Kinetics

Deuterium isotope effects arise from the difference in mass between deuterium and protium (B1232500) (hydrogen). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. uni.lucenmed.com This difference in bond strength can affect the rate of chemical reactions, particularly when the breaking of a C-H or C-D bond is the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE). uni.lucenmed.com

In the context of biochemical pathways and enzyme kinetics, DKIE can be utilized to probe the mechanisms of enzyme-catalyzed reactions involving C-H bond cleavage. By comparing the reaction rates of a non-deuterated compound and its deuterated analog, researchers can determine if the step involving the cleavage of the labeled C-H bond is kinetically significant. A significant primary deuterium kinetic isotope effect (typically a ratio of reaction rates kH/kD greater than 1) indicates that C-H bond breaking is at least partially rate-limiting in the reaction. uni.luinvivochem.cn

While specific studies detailing the DKIE of Tianeptine-d4 on particular biochemical pathways or enzyme kinetics were not extensively found in the provided search results, the general principles of DKIE are highly relevant to its potential research applications. Tianeptine (B1217405) is known to be metabolized, and cytochrome P40 enzymes are often involved in drug metabolism reactions that involve C-H bond cleavage. invivochem.cniiab.me Therefore, this compound could potentially be used to investigate the rate-limiting steps in its metabolic breakdown catalyzed by relevant enzymes.

Deuterium incorporation can also potentially lead to "metabolic switching," where the presence of deuterium alters the proportions of known metabolites or even leads to the formation of new metabolites. uni.lucenmed.com This occurs because the altered reaction rates at deuterated positions can influence how the molecule is processed by metabolic enzymes. Studying the metabolic profile of this compound compared to tianeptine could provide valuable information about alternative metabolic routes and the enzymes involved.

Application of this compound as a Tracer in Neurochemical Research Models

Isotopically labeled compounds like this compound are widely used as tracers in research to track the absorption, distribution, metabolism, and excretion (ADME) of their non-labeled counterparts. wikipedia.org In neurochemical research, using a deuterated analog as a tracer allows for the precise quantification of the parent drug and its metabolites in biological matrices such as plasma, brain tissue, and other biofluids, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). wikipedia.org

Tianeptine is known to influence various neurochemical systems, including glutamatergic and serotonergic pathways, and has demonstrated effects on neuroplasticity in research models. guidetopharmacology.orgfishersci.ca Applying this compound as a tracer in neurochemical research models (such as in vitro studies with neuronal cells or in vivo studies in animal models) can help researchers to:

Quantify tissue distribution: Determine the concentration of tianeptine and its deuterated form in different brain regions over time, providing insights into its penetration across the blood-brain barrier and its distribution within the central nervous system.

Study metabolism in situ: Investigate how tianeptine is metabolized within specific brain areas or by particular neuronal or glial cell types.

Assess target engagement: While not a direct measure of target engagement, understanding the concentration of the active compound (tianeptine) at its site of action over time is crucial for correlating neurochemical effects with drug exposure.

Elucidate metabolic pathways: By analyzing the deuterated metabolites formed, researchers can gain a clearer picture of the metabolic transformations tianeptine undergoes in neurochemical environments.

The use of stable isotope-labeled internal standards, such as this compound and Tianeptine Metabolite MC5-d4, in analytical methods like LC-MS/MS is a common practice to improve the accuracy and reproducibility of quantification by compensating for matrix effects and variations during sample preparation and analysis. wikipedia.org This highlights the practical utility of this compound as a reference standard and tracer in quantitative neurochemical studies.

Advanced Structural Elucidation of Deuterated Metabolites and Degradants

When this compound is used in metabolic studies, the resulting deuterated metabolites will retain the deuterium label(s) from the parent compound, unless a metabolic transformation specifically removes a labeled atom. Analyzing these deuterated metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide crucial information about the sites of metabolism. iiab.me

For example, if a metabolite of this compound is found to have lost one or more deuterium atoms compared to the parent compound, it indicates that the metabolic transformation occurred at or near the deuterated position(s). Conversely, if the deuterium atoms are retained, it suggests that the metabolic changes occurred elsewhere on the molecule.

Techniques like hydrogen/deuterium exchange coupled with mass spectrometry can also be employed to study the exchangeable protons in the molecule and its metabolites, providing further structural details. iiab.me High-resolution mass spectrometry is particularly useful for determining the elemental composition of metabolites, and when combined with fragmentation data (MS/MS), it can help piece together the structure of the modified molecule.

Studying the degradants of this compound under various conditions (e.g., different pH levels, temperatures, or in the presence of light) can also benefit from deuterium labeling. The location of deuterium atoms in the degradation products can provide clues about the chemical bonds that are most susceptible to cleavage under these conditions.

Future Directions and Research Gaps in Tianeptine D4 Compound Studies

Emerging Analytical Technologies and Their Potential Application to Deuterated Compounds

The accurate analysis of deuterated compounds like Tianeptine-d4 is crucial for understanding their behavior. Deuterium (B1214612) isotopic purity is a critical quality attribute, and its determination presents analytical challenges bvsalud.org. While traditional methods exist, emerging technologies offer enhanced capabilities.

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is a primary technique for analyzing deuterated compounds and their metabolites due to its sensitivity and ability to distinguish between compounds of different masses researchgate.netrsc.orgbvsalud.orgmusechem.com. Stable isotope-labeled compounds like this compound and its metabolite Tianeptine (B1217405) MC5-d4 are commonly used as internal standards in LC-MS/MS methods to improve reproducibility and reduce matrix effects in complex biological samples like plasma and brain tissue rsc.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and determining the position and degree of deuterium incorporation researchgate.netbvsalud.orgevitachem.com. Advances in NMR techniques can provide more detailed information about the isotopic distribution within a molecule.

Emerging analytical technologies, such as high-resolution mass spectrometry and advanced NMR pulse sequences, could further refine the analysis of this compound, allowing for more precise quantification of isotopologues and isotopomers and a better understanding of their distribution and transformation in biological systems bvsalud.org. Despite these advancements, challenges remain in separating isotopic mixtures using routine analytical methods, and regulatory guidelines specifically for deuterated drugs in terms of analytical techniques and quality control are still developing bvsalud.org.

Unexplored Biotransformation Pathways and Enzyme Interactions for this compound

Tianeptine is known to undergo extensive extrarenal metabolism, primarily through a two-step β-oxidation of its aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 researchgate.net. Tianeptine does not undergo significant cytochrome P450-dependent biotransformation, which contributes to a lower risk of drug interactions researchgate.net.

Deuteration can influence metabolic pathways by altering the rate of bond cleavage at deuterated positions nih.govnih.govbioscientia.de. While this compound is used as an internal standard, implying its metabolic fate is expected to be similar but slower than the parent compound, the specific impact of the four deuterium atoms on the various biotransformation steps of tianeptine requires further detailed investigation. Deuterium substitution can lead to "metabolic switching," where the reduction in metabolism at a deuterated site might increase metabolism at other non-deuterated positions nih.govbioscientia.demusechem.com. The extent to which this occurs with this compound and how it might affect the formation and levels of its metabolites (deuterated MC5, for example, which is also available as a labeled standard nih.govinvivochem.cnclearsynth.comclearsynth.com) is an area requiring more dedicated research.

Specific enzyme interactions with this compound, beyond the general expectation of slower metabolism at deuterated sites, represent a research gap. While the primary metabolic pathway involves β-oxidation, the specific enzymes involved in each step and how their activity is precisely modulated by the deuterium atoms in this compound are not fully elucidated. Studies focusing on in vitro and in vivo metabolism of this compound using liver microsomes and other enzyme systems could provide valuable data on potential kinetic isotope effects and any unexpected metabolic shunting nih.govmusechem.com.

Broader Applications of Deuterated Tianeptine Analogues in Mechanistic Biomedical Research

Deuterated analogues like this compound are valuable tools for mechanistic studies in biomedical research. Their primary utility lies in tracing the metabolic fate of the parent compound and its metabolites nih.govmusechem.com. By using deuterated versions, researchers can differentiate between the administered compound and endogenous substances or environmental contaminants with similar structures.

Beyond their use as analytical standards, deuterated tianeptine analogues could be employed to investigate the precise mechanisms underlying tianeptine's pharmacological effects. Although tianeptine was initially characterized as a selective serotonin (B10506) reuptake enhancer, it has also been found to act as a μ-opioid receptor full agonist and a δ-opioid receptor full agonist wikipedia.org. Deuterated analogues could potentially be used in studies investigating the interaction of tianeptine with these receptors and downstream signaling pathways.

Furthermore, deuterated tianeptine could be used in studies exploring its neuroprotective effects, such as its impact on stress-induced neuronal changes wikipedia.org. By tracking the distribution and metabolism of deuterated tianeptine in specific brain regions, researchers could gain insights into its mechanism of action at a cellular and molecular level.

The development of other selectively deuterated tianeptine analogues, targeting different positions on the molecule, could help pinpoint specific sites vulnerable to metabolism and further elucidate the metabolic pathways. This could inform the design of novel tianeptine analogues with potentially improved pharmacokinetic properties or altered metabolic profiles for specific research applications.

While deuterated compounds offer significant advantages in mechanistic studies, the potential for metabolic switching and unpredictable changes in metabolic pathways necessitates careful experimental design and thorough validation nih.govbioscientia.demusechem.com.

Compound Information

Compound NamePubChem CID
Tianeptine68870
This compound (Major)119057246

Q & A

Q. What are the key analytical techniques for characterizing Tianeptine-d4 and ensuring isotopic purity?

To confirm isotopic purity and structural integrity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for positional deuterium verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for assessing chemical purity. Isotopic enrichment can be quantified using mass spectrometry coupled with isotopic pattern analysis. Detailed protocols should align with journal guidelines for experimental reproducibility, including raw data deposition in supplementary materials .

Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?

Stability studies require controlled variables such as temperature (e.g., 4°C, 25°C, 40°C), humidity, and light exposure. Samples should be analyzed at predefined intervals using HPLC or LC-MS to monitor degradation products. Include triplicate measurements and statistical validation (e.g., standard deviation) to ensure reliability. Pre-trial experiments are recommended to optimize sampling intervals and analytical sensitivity .

Q. What guidelines should be followed when reporting synthetic yields and purification methods for this compound in publications?

Journals like the Beilstein Journal of Organic Chemistry mandate clear documentation of synthetic protocols, including reaction conditions (temperature, solvents, catalysts), purification steps (e.g., column chromatography gradients), and characterization data (NMR shifts, HRMS peaks). For reproducibility, limit main-text descriptions to novel methods and provide extended details (e.g., chromatograms, spectral data) in supplementary files .

Advanced Research Questions

Q. What methodological considerations are critical when investigating the pharmacokinetic differences between this compound and its non-deuterated counterpart?

Use a crossover study design in animal models to compare bioavailability, half-life, and metabolite profiles. Control variables such as diet, age, and genetic background. Employ LC-MS/MS for quantitative analysis of plasma and tissue samples. Statistical methods like ANOVA or mixed-effects models should account for inter-individual variability. Reference deuterium isotope effects on metabolic enzymes to contextualize findings .

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Conduct a meta-analysis of existing data to identify confounding variables. Replicate key experiments under standardized conditions, using radioligand binding assays with rigorous controls (e.g., nonspecific binding blanks). Apply error analysis to differentiate methodological noise from true biological variation .

Q. What strategies are effective in isolating the effects of deuterium substitution on this compound's metabolic pathways in comparative studies?

Combine in vitro microsomal assays with isotopically labeled substrates to track deuterium retention in metabolites. Use stable isotope tracing (e.g., ²H-NMR) and kinetic isotope effect (KIE) measurements to differentiate enzymatic vs. non-enzymatic pathways. Pair these with gene knockout models or enzyme inhibitors to validate metabolic routes .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound neuropharmacological studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for estimating EC₅₀ values. Include error bars representing 95% confidence intervals and use bootstrap resampling to assess model robustness. For multi-group comparisons, apply post-hoc tests like Tukey’s HSD to control type I errors .

Q. How can researchers design controlled experiments to differentiate between carrier-mediated transport and passive diffusion in this compound cellular uptake studies?

Perform uptake assays at 4°C (to inhibit active transport) and 37°C, comparing intracellular accumulation via LC-MS. Use pharmacological inhibitors (e.g., probenecid for OAT transporters) or genetic silencing (siRNA) to block specific carriers. Calculate permeability coefficients (Papp) across cell monolayers to quantify passive diffusion .

Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple techniques (e.g., in vitro assays, computational docking, animal models). Document all experimental parameters (e.g., batch-to-batch variability in reagents) to identify hidden variables .
  • Ethical and Feasibility Checks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, obtain ethics approvals and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.